molecular formula C12H18O3 B12722633 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- CAS No. 88221-04-9

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)-

Cat. No.: B12722633
CAS No.: 88221-04-9
M. Wt: 210.27 g/mol
InChI Key: SZWFUHVNQGJHSI-ZYHUDNBSSA-N
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Description

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a furanone ring with acetyl and cyclohexyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired furanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.

Scientific Research Applications

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4,5-dihydro-4-methyl-5-phenyl-: Similar structure with a phenyl group instead of a cyclohexyl group.

    2(3H)-Furanone, 4,5-dihydro-4-ethyl-5-cyclohexyl-: Similar structure with an ethyl group instead of an acetyl group.

Uniqueness

The uniqueness of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-cyclohexyl-, (E)- lies in its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

88221-04-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(4S,5R)-4-acetyl-5-cyclohexyloxolan-2-one

InChI

InChI=1S/C12H18O3/c1-8(13)10-7-11(14)15-12(10)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3/t10-,12-/m1/s1

InChI Key

SZWFUHVNQGJHSI-ZYHUDNBSSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)O[C@@H]1C2CCCCC2

Canonical SMILES

CC(=O)C1CC(=O)OC1C2CCCCC2

Origin of Product

United States

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